Cas no 106220-89-7 (Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside)

メチル6-O-ベンジル-2,3-ジ-O-メチル-α-D-グルコピラノシドは、糖化学分野において重要な修飾グルコシド化合物です。ベンジル基とメチル基による選択的保護により、糖鎖の特定位置をターゲットとした化学修飾が可能となります。αアノマー配置とピラノース環構造を有し、糖鎖合成のビルディングブロックとして有用です。本化合物は高い立体選択性を示し、複雑なオリゴ糖合成における中間体として活用されます。特に、溶解性と反応性のバランスに優れ、有機溶媒中での各種反応に適しています。保護基の安定性が高く、多段階合成プロセスにおいても分解リスクが低い特長を有します。

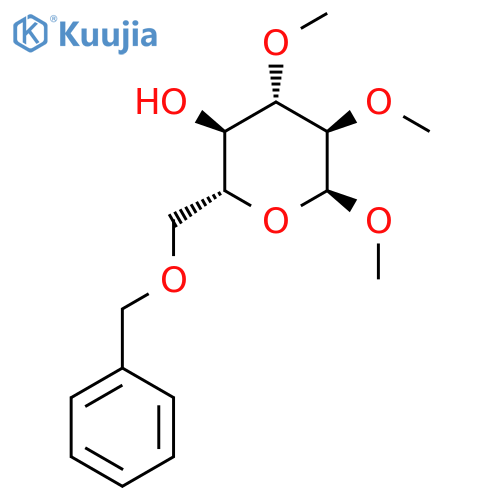

106220-89-7 structure

商品名:Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- a-D-Glucopyranoside, methyl2,3-di-O-methyl-6-O-(phenylmethyl)-

- METHYL 6-O-BENZYL-2,3-DI-O-METHYL-A-D-GLUCOPYRANOSIDE

- Methyl2,3-di-O-methyl-6-O-(phenylmethyl)-a-D-glucopyranoside

- Methyl 2,3-di-O-methyl-6-O-(phenylmethyl)-alpha-D-glucopyranoside

- (2R,3R,4S,5R,6S)-4,5,6-trimethoxy-2-(phenylmethoxymethyl)oxan-3-ol

- W-200750

- 106220-89-7

- Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside

-

- インチ: 1S/C16H24O6/c1-18-14-13(17)12(22-16(20-3)15(14)19-2)10-21-9-11-7-5-4-6-8-11/h4-8,12-17H,9-10H2,1-3H3/t12-,13-,14+,15-,16+/m1/s1

- InChIKey: APZUEGZIJXFXRZ-LJIZCISZSA-N

- ほほえんだ: CO[C@@H]1[C@H](OC)[C@@H](OC)[C@H](O)[C@@H](COCC2=CC=CC=C2)O1

計算された属性

- せいみつぶんしりょう: 312.15700

- どういたいしつりょう: 312.15728848g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 溶出度(78 g/l)(25ºC)、

- PSA: 66.38000

- LogP: 0.96540

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside セキュリティ情報

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MM07453-250 g |

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |

106220-89-7 | 250g |

$2,425.50 | 2023-01-03 | ||

| Biosynth | MM07453-25 g |

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |

106220-89-7 | 25g |

$424.46 | 2023-01-03 | ||

| TRC | M207925-5g |

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |

106220-89-7 | 5g |

$ 195.00 | 2022-06-04 | ||

| Biosynth | MM07453-100 g |

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |

106220-89-7 | 100g |

$1,212.75 | 2023-01-03 | ||

| Biosynth | MM07453-50 g |

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |

106220-89-7 | 50g |

$727.65 | 2023-01-03 | ||

| TRC | M207925-2.5g |

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |

106220-89-7 | 2.5g |

$ 120.00 | 2022-06-04 | ||

| Biosynth | MM07453-500 g |

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside |

106220-89-7 | 500g |

$4,244.63 | 2023-01-03 |

Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

106220-89-7 (Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside) 関連製品

- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量